Benzyl isoamyl ether
Overview
Description
Benzyl isoamyl ether, also known as benzyl isopentyl ether, is an organic compound with the molecular formula C₁₂H₁₈O. It is a colorless liquid with a pleasant odor, commonly used in the fragrance and flavor industry. The compound is characterized by the presence of a benzyl group (C₆H₅CH₂-) attached to an isoamyl group (C₅H₁₁O-), forming an ether linkage.
Biochemical Analysis
Biochemical Properties
This process involves the protonation of the ether oxygen to form a good leaving group, which can then be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .
Molecular Mechanism
It is known that ethers can interact with biomolecules through binding interactions . These interactions can lead to changes in gene expression and can influence enzyme activity through inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing benzyl isoamyl ether is the Williamson ether synthesis. This involves the reaction of benzyl alcohol with isoamyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the benzyl alcohol attacks the electrophilic carbon of the isoamyl bromide, resulting in the formation of this compound and sodium bromide as a byproduct .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as phase-transfer catalysts can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzyl isoamyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form benzyl isoamyl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield benzyl alcohol and isoamyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form benzyl alcohol and isoamyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Benzyl isoamyl ketone.
Reduction: Benzyl alcohol and isoamyl alcohol.
Substitution: Benzyl alcohol and isoamyl alcohol.
Scientific Research Applications
Benzyl isoamyl ether has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and as a starting material for the synthesis of other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs.
Industry: Utilized in the fragrance and flavor industry for its pleasant odor and as an intermediate in the production of perfumes and flavoring agents
Mechanism of Action
The mechanism of action of benzyl isoamyl ether involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Benzyl ethyl ether: Similar structure with an ethyl group instead of an isoamyl group.
Benzyl propyl ether: Contains a propyl group in place of the isoamyl group.
Isoamyl acetate: An ester with a similar isoamyl group but different functional group (acetate instead of ether).
Uniqueness: Benzyl isoamyl ether is unique due to its specific combination of a benzyl group and an isoamyl group, which imparts distinct physical and chemical properties. Its pleasant odor makes it particularly valuable in the fragrance and flavor industry, distinguishing it from other ethers .
Properties
IUPAC Name |
3-methylbutoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCIBALSKQCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047439 | |
Record name | Benzyl 3-methylbutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-73-6 | |
Record name | Benzyl isopentyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl benzyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl isoamyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, [(3-methylbutoxy)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl 3-methylbutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl isopentyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL BENZYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8034PF326 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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